molecular formula C19H37BrO B14739358 1-Bromononadecan-2-one CAS No. 5365-79-7

1-Bromononadecan-2-one

Cat. No.: B14739358
CAS No.: 5365-79-7
M. Wt: 361.4 g/mol
InChI Key: VHAUVBNSUSTZKG-UHFFFAOYSA-N
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Description

1-Bromononadecan-2-one is an organic compound belonging to the class of brominated ketones It is characterized by a long carbon chain with a bromine atom attached to the first carbon and a ketone functional group on the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromononadecan-2-one can be synthesized through a multi-step process involving the bromination of nonadecan-2-one. The typical synthetic route includes:

    Bromination: Nonadecan-2-one is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the first carbon position.

    Purification: The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient bromination and high yield. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromononadecan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of nonadecan-2-one.

    Reduction Reactions: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

    Substitution: Nonadecan-2-one.

    Reduction: 2-Bromononadecan-2-ol.

    Oxidation: Nonadecanoic acid.

Scientific Research Applications

1-Bromononadecan-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromononadecan-2-one involves its interaction with various molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential bioactivity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

    1-Bromododecane: A shorter chain brominated alkane with similar reactivity but different physical properties.

    1-Bromohexadecane: Another brominated alkane with a different chain length and applications.

Uniqueness: 1-Bromononadecan-2-one is unique due to its specific chain length and the presence of both a bromine atom and a ketone group

Properties

CAS No.

5365-79-7

Molecular Formula

C19H37BrO

Molecular Weight

361.4 g/mol

IUPAC Name

1-bromononadecan-2-one

InChI

InChI=1S/C19H37BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20/h2-18H2,1H3

InChI Key

VHAUVBNSUSTZKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)CBr

Origin of Product

United States

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